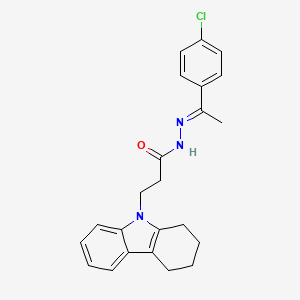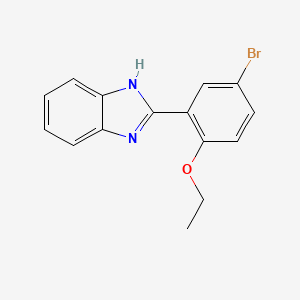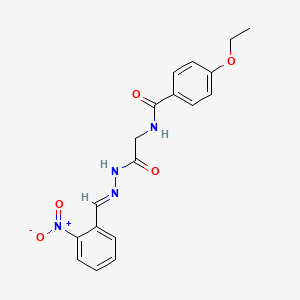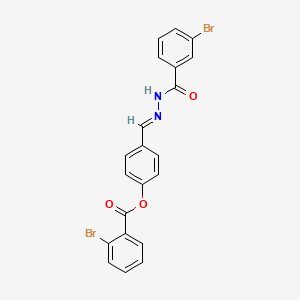![molecular formula C24H18BrClN4O3 B12004841 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-(2-chlorobenzyloxy)benzaldehyde hydrazine to form the desired pyrazole derivative. The reaction proceeds through an imine intermediate, followed by cyclization .
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (such as ethanol or methanol) and acid catalysts (e.g., acetic acid). The resulting product is then isolated and purified.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity: N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions:
Benzylic Oxidation: The benzylic position (adjacent to the bromine) is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones .
Substitution Reactions: The chlorobenzyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrazide Hydrolysis: The carbohydrazide group can undergo hydrolysis to yield the corresponding carboxylic acid.
Oxidizing Agents: For benzylic oxidation (e.g., KMnO4, PCC).
Nucleophiles: To perform substitution reactions.
Acidic Conditions: For hydrazide hydrolysis.
Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation leads to benzylic alcohols or ketones, while substitution reactions yield various derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Biological Studies: It may serve as a probe to investigate cellular processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C24H18BrClN4O3 |
|---|---|
Poids moléculaire |
525.8 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O3/c25-18-7-10-23(31)17(11-18)13-27-30-24(32)22-12-21(28-29-22)15-5-8-19(9-6-15)33-14-16-3-1-2-4-20(16)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+ |
Clé InChI |
BOVPDHGBYVFHFU-UVHMKAGCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)



![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004812.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)


![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
